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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro activity of Ceftazidime against a
range of clinically significant bacterial isolates. It is designed to offer an objective comparison of
Ceftazidime's performance, supported by experimental data, to aid in research and
development. This document outlines detailed experimental protocols for susceptibility testing
and presents quantitative data in a clear, comparative format.

Introduction to Ceftazidime

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity
against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] It exerts its
bactericidal effect by inhibiting cell wall synthesis through binding to penicillin-binding proteins
(PBPs). However, the emergence of resistance, primarily through the production of 3-
lactamases, has necessitated continuous evaluation of its in vitro efficacy.

Comparative In Vitro Activity of Ceftazidime

The following tables summarize the minimum inhibitory concentrations (MICs) of Ceftazidime
against various clinical isolates. The MIC is the lowest concentration of an antimicrobial that will
inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90
values represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates,
respectively.
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Table 1: In Vitro Activity of Ceftazidime against

Enterobacterales
Ceftazidime o .
. Ceftazidime Ceftazidime
Organism No. of Isolates  MIC Range
MIC50 (mgl/L) MIC90 (mgI/L)
(mglL)
Escherichia coli 331 <0.25->128 <0.25
Klebsiella
_ 331 <0.25 - >128 4
pneumoniae
Enterobacter
331 <0.25->128 <0.25
spp.
Proteus mirabilis 331 <0.25->128 <0.25
Serratia spp. 331 <0.25 - >128 4
Citrobacter spp. 331 <0.25->128 4

Data compiled from a study comparing Ceftazidime with other cephalosporins.[2][3][4]

Table 2: In Vitro Activity of Ceftazidime against

Pseudomonas aeruginosa

Ceftazidime MIC

No. of Isolates

Ceftazidime MIC50

Ceftazidime MIC90

Range (mgI/L) (mglL) (mglL)
3902 2
331 2

Data from multiple surveillance studies.[2][3][4][5]

Table 3: Comparative Activity of Ceftazidime and
Ceftazidime-Avibactam against P. aeruginosa
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Susceptibility
Agent No. of Isolates  MIC50 (mg/L) MIC90 (mgI/L)

(%)
Ceftazidime 1909 2 32 83.8
Ceftazidime-
) 1909 2 8 96.9
Avibactam

This table highlights the restored activity of Ceftazidime against many isolates when combined
with the -lactamase inhibitor Avibactam.[6][7]

Mechanisms of Resistance to Ceftazidime

Resistance to Ceftazidime in Gram-negative bacteria is a multifactorial process. The primary
mechanisms include:

o Enzymatic Degradation: Production of B-lactamase enzymes that hydrolyze the -lactam ring
of Ceftazidime, rendering it inactive. This includes Extended-Spectrum (-Lactamases
(ESBLSs), AmpC cephalosporinases, and carbapenemases.[8][9]

» Reduced Permeability: Alterations in the bacterial outer membrane, such as the loss or
modification of porin channels (e.g., OprD in P. aeruginosa), which restrict the entry of
Ceftazidime into the cell.[8][9][10]

o Efflux Pumps: The overexpression of multidrug efflux pumps (e.g., MexAB-OprM in P.
aeruginosa) that actively transport Ceftazidime out of the bacterial cell.[8][9][10]

» Target Site Modification: Alterations in the penicillin-binding proteins (PBPs), the target of
Ceftazidime, which reduce the binding affinity of the drug.[8]
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Caption: Mechanisms of bacterial resistance to Ceftazidime.

Experimental Protocols for In Vitro Susceptibility

Testing

Standardized methods for determining the in vitro susceptibility of bacteria to Ceftazidime are

crucial for accurate and reproducible results. The Clinical and Laboratory Standards Institute

(CLSI) provides guidelines for these procedures.

Broth Microdilution Method (based on CLSI M07)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent

in a liquid medium.

Materials:
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Cation-adjusted Mueller-Hinton Broth (CAMHB)

Sterile 96-well microtiter plates

Ceftazidime powder

Bacterial isolates for testing

0.5 McFarland turbidity standard

Sterile saline or broth

Incubator (35°C £ 2°C)

Micropipettes and sterile tips

Procedure:

Prepare Ceftazidime Stock Solution: Prepare a stock solution of Ceftazidime at a known
concentration according to the manufacturer's instructions.

Prepare Serial Dilutions: Perform two-fold serial dilutions of the Ceftazidime stock solution in
CAMHB directly in the microtiter plate wells to achieve the desired final concentration range.

Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from a non-selective
agar plate after 18-24 hours of incubation. Suspend the colonies in sterile saline or broth and
adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately
1-2 x 108 CFU/mL.

Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration
of approximately 5 x 10> CFU/mL in each well.

Inoculate Microtiter Plate: Add the diluted bacterial suspension to each well of the microtiter
plate containing the serially diluted Ceftazidime. Include a growth control well (no antibiotic)
and a sterility control well (no bacteria).

Incubation: Incubate the microtiter plate at 35°C + 2°C for 16-20 hours in ambient air.
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Determine MIC: After incubation, visually inspect the plate for bacterial growth. The MIC is
the lowest concentration of Ceftazidime that completely inhibits visible growth.

Kirby-Bauer Disk Diffusion Method (based on CLSI M02)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by

measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
Ceftazidime disks (30 ug)

Bacterial isolates for testing

0.5 McFarland turbidity standard

Sterile cotton swabs

Incubator (35°C + 2°C)

Metric ruler or caliper

Procedure:

Prepare Inoculum: As described in the broth microdilution method, prepare a bacterial
suspension equivalent to a 0.5 McFarland standard.

Inoculate MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab
into the suspension and remove excess fluid by pressing it against the inside of the tube.
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60
degrees between each swabbing to ensure even coverage.

Apply Ceftazidime Disk: Aseptically apply a 30 pug Ceftazidime disk to the surface of the
inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

Incubation: Invert the plate and incubate at 35°C + 2°C for 16-18 hours in ambient air.
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e Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete
growth inhibition around the Ceftazidime disk in millimeters.

« Interpret Results: Compare the measured zone diameter to the interpretive criteria provided
by the CLSI to determine if the isolate is susceptible, intermediate, or resistant to

Ceftazidime.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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